molecular formula C26H27NO B2360161 (E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide CAS No. 329778-66-7

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide

Cat. No.: B2360161
CAS No.: 329778-66-7
M. Wt: 369.508
InChI Key: OLPWHQNVBWEIPX-ISLYRVAYSA-N
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Description

The compound “(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide” belongs to a class of organic compounds known as amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. The “(E)” in the name indicates the configuration of the double bond in the molecule .


Chemical Reactions Analysis

The compound might undergo various chemical reactions typical of amides and alkenes. For example, the amide group could participate in hydrolysis reactions under acidic or basic conditions, while the alkene group could undergo addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility in different solvents .

Scientific Research Applications

Anticonvulsant Activity

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide and its derivatives have been studied for their potential anticonvulsant properties. For instance, a study on (E)-N-cinnamoyl aminoalkanols derivatives, which are structurally related, revealed that certain compounds exhibited significant anticonvulsant activity in rodent models. This indicates potential applications in the treatment of seizure disorders (Gunia-Krzyżak et al., 2017).

Chemoselective Synthesis

The compound and its analogs have been employed in chemoselective synthesis processes. For example, they have been used in the synthesis of trisubstituted thiazoles via a one-step chemoselective thionation-cyclization process. This highlights its utility in synthetic organic chemistry, particularly in the efficient creation of complex molecules (Kumar et al., 2013).

Stereoselective Functionalisation

The compound's derivatives have been utilized in stereoselective functionalization processes. Studies have shown the capability of these compounds in asymmetric synthesis, leading to the creation of homochiral 1,2-diols and α-benzyloxy carbonyl compounds, which are valuable in medicinal chemistry and drug development (Aciro et al., 2008).

Antimycobacterial Activity

Some derivatives of this compound have been synthesized and evaluated for their antimycobacterial activity. This research contributes to the ongoing search for new therapeutic agents against tuberculosis and related bacterial infections (Sanna et al., 2002).

Molecular Interactions Study

The compound and its derivatives have been used to study molecular interactions, particularly in solutions. Research in this area provides insights into the nature of solute-solvent and solvent-solvent interactions, which is crucial in understanding solution chemistry and can impact fields like pharmacology and material science (Tekade et al., 2015).

Properties

IUPAC Name

(E)-N-benzhydryl-3-[4-(2-methylpropyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO/c1-20(2)19-22-15-13-21(14-16-22)17-18-25(28)27-26(23-9-5-3-6-10-23)24-11-7-4-8-12-24/h3-18,20,26H,19H2,1-2H3,(H,27,28)/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPWHQNVBWEIPX-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C=CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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